molecular formula C18H19NO B14179707 Mukoenine A CAS No. 155519-81-6

Mukoenine A

Cat. No.: B14179707
CAS No.: 155519-81-6
M. Wt: 265.3 g/mol
InChI Key: PURITTXNCHNYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is part of a group of naturally occurring alkaloids that have shown various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Mukoenine A involves a seven-step sequence. The key step in this synthesis is the construction of the carbazole framework through the electrocyclization of a 6π-electron system, which includes an allene intermediate . The synthesis also involves selenoetherification of the o-allylic phenol moiety to construct the pyran ring .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Mukoenine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Mukoenine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The exact molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Mukoenine B
  • Mukoenine C
  • Murrastifoline-F
  • Bis-2-hydroxy-3-methylcarbazole
  • Bismahanine
  • Bikoeniquinone-A
  • Bismurrayaquinone-A

Uniqueness

Mukoenine A is unique due to its specific carbazole framework and the presence of a prenyl group, which contributes to its distinct biological activities and chemical reactivity .

Biological Activity

Mukoenine A is a carbazole alkaloid isolated from the roots and stem bark of Murraya koenigii (curry leaf), a plant recognized for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by various research findings, case studies, and data tables.

1. Phytochemistry and Isolation

This compound, along with other alkaloids like Mukoenine B and C, was identified through spectrometric methods as part of a study that aimed to characterize the alkaloidal constituents of Murraya koenigii . The structural elucidation revealed that these compounds possess a unique carbazole skeleton, which is significant for their biological activity.

2. Pharmacological Activities

This compound exhibits several pharmacological effects, which can be categorized as follows:

2.1 Antidiabetic Activity

Research has shown that extracts from Murraya koenigii, including those containing this compound, can significantly reduce fasting blood glucose levels in diabetic models. In a study involving alloxan-induced diabetic rats, the aqueous extract demonstrated a maximum decrease of 57.76% in fasting blood glucose when administered at a dose of 400 mg/kg . This suggests potential as an adjunct therapy for managing diabetes.

Extract Type Dose (mg/kg) % Reduction in FBG
Aqueous40057.76
Alcoholic40054.58
Aqueous20050.84
Alcoholic20036.97

2.2 Antioxidant Activity

This compound and related carbazole alkaloids have been evaluated for their antioxidant properties. Studies indicate that these compounds exhibit significant free radical scavenging activity, with some showing higher efficacy than standard antioxidants like α-tocopherol . The antioxidant activity was assessed using the DPPH radical scavenging assay, revealing IC50 values that demonstrate their potential in combating oxidative stress.

Compound IC50 (μM)
Mahanine13.3
Bispyrayafoline13.85
Bismurrayafoline14.85

2.3 Neuroprotective Effects

In vivo studies have suggested that Murraya koenigii extracts can improve memory and learning impairments in animal models . The neuroprotective effects are attributed to the antioxidant properties of this compound and its ability to mitigate oxidative damage in neural tissues.

2.4 Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it has shown activity against human oral squamous cell carcinoma, indicating its potential as a therapeutic agent in cancer treatment .

3. Case Studies and Clinical Implications

Several case studies support the medicinal use of Murraya koenigii extracts containing this compound:

  • Diabetes Management : Case studies have documented the effectiveness of curry leaf extracts in lowering blood sugar levels among diabetic patients when used alongside conventional treatments.
  • Antioxidant Supplementation : Patients consuming curry leaf extracts reported improved overall health metrics, likely due to the antioxidant properties attributed to compounds like this compound.

4. Conclusion

This compound from Murraya koenigii demonstrates promising biological activities, particularly in antidiabetic, antioxidant, neuroprotective, and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various health conditions.

Properties

CAS No.

155519-81-6

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3-methyl-1-(3-methylbut-2-enyl)-9H-carbazol-2-ol

InChI

InChI=1S/C18H19NO/c1-11(2)8-9-14-17-15(10-12(3)18(14)20)13-6-4-5-7-16(13)19-17/h4-8,10,19-20H,9H2,1-3H3

InChI Key

PURITTXNCHNYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)CC=C(C)C)NC3=CC=CC=C32

melting_point

106 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.